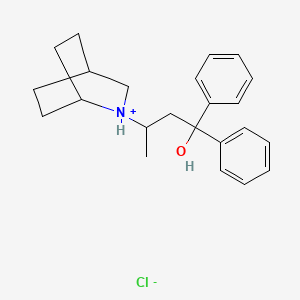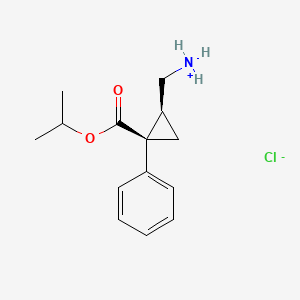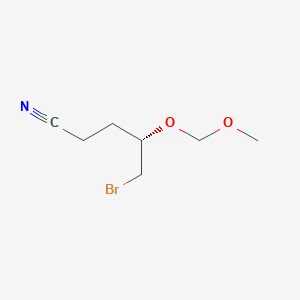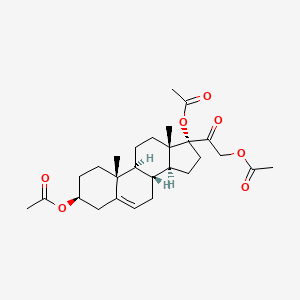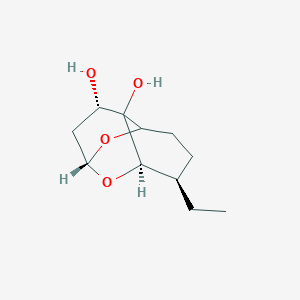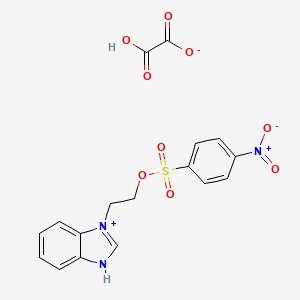
Benzanilide, 2'-chloro-2-(2-(diethylamino)ethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzanilide, 2’-chloro-2-(2-(diethylamino)ethoxy)-, typically involves the condensation of 2-chlorobenzoic acid with 2-(diethylamino)ethanol in the presence of a dehydrating agent . The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Benzanilide, 2’-chloro-2-(2-(diethylamino)ethoxy)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Hydroxyl or amino-substituted benzanilides
Scientific Research Applications
Benzanilide, 2’-chloro-2-(2-(diethylamino)ethoxy)-, has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzanilide, 2’-chloro-2-(2-(diethylamino)ethoxy)-, involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorobenzanilide
- 2-Bromo-2-(2-(diethylamino)ethoxy)benzanilide
- 2-Methoxy-2-(2-(diethylamino)ethoxy)benzanilide
Uniqueness
Benzanilide, 2’-chloro-2-(2-(diethylamino)ethoxy)-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylaminoethoxy group enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
CAS No. |
17822-72-9 |
|---|---|
Molecular Formula |
C19H23ClN2O2 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[2-(diethylamino)ethoxy]benzamide |
InChI |
InChI=1S/C19H23ClN2O2/c1-3-22(4-2)13-14-24-18-12-8-5-9-15(18)19(23)21-17-11-7-6-10-16(17)20/h5-12H,3-4,13-14H2,1-2H3,(H,21,23) |
InChI Key |
BMNHDUKZNYPSBI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane]](/img/structure/B13734375.png)
![butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate](/img/structure/B13734377.png)
![2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]](/img/structure/B13734389.png)
![Acetamide,N-[(5-oxo-3-pyrazolin-3-yl)methyl]-(8ci)](/img/structure/B13734397.png)

